Buclizine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 and Muscarinic Receptors
Buclizine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 and Muscarinic Receptors
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Pharmacological Actions of Buclizine (B1663535) Hydrochloride
This technical guide provides a comprehensive analysis of the mechanism of action of buclizine hydrochloride, a first-generation piperazine (B1678402) antihistamine, at the molecular level. The document focuses on its interactions with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which are central to its therapeutic effects and side-effect profile. Buclizine is recognized for its antiemetic, antivertigo, and sedative properties, primarily attributed to its competitive antagonism of these receptors in the central nervous system.[1][2][3]
Core Pharmacological Profile
Buclizine hydrochloride is a piperazine derivative that functions as an antagonist at H1 histamine receptors and also exhibits significant antimuscarinic (anticholinergic) properties.[4][5] As a first-generation antihistamine, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to its pronounced effects on the central nervous system.[3] The dual antagonism of H1 and muscarinic receptors is the cornerstone of its clinical applications in managing nausea, vomiting, and dizziness, particularly those associated with motion sickness.[2][6]
Receptor Binding Affinity
While specific quantitative in vitro binding affinity data (such as Kᵢ values) for buclizine hydrochloride are not extensively available in the public domain, a comparative understanding can be derived from its structural analogs, including hydroxyzine (B1673990) and its metabolite cetirizine.[7] The following tables summarize the available binding affinities for these related compounds, offering a quantitative perspective on the receptor binding profiles within this class of drugs. A lower Kᵢ value is indicative of a higher binding affinity.[7]
Table 1: Comparative Binding Affinities for the Histamine H1 Receptor
| Compound | Class | H1 Receptor Kᵢ (nM) | Species | Radioligand |
| Hydroxyzine | First-Generation | 2 | Human | [³H]Pyrilamine |
| Cetirizine | Second-Generation | 6 | Human | [³H]Mepyramine |
| Levocetirizine | Second-Generation | 3 | Human | [³H]Mepyramine |
Data sourced from multiple in vitro studies.[7]
Table 2: Comparative Binding Affinities for Muscarinic Receptors
| Compound | Class | Muscarinic Receptor Kᵢ (nM) | Receptor Subtype | Species | Radioligand |
| Hydroxyzine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |
| Meclizine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |
Data sourced from multiple in vitro studies.[7]
Signaling Pathways
The therapeutic and side effects of buclizine are a direct consequence of its modulation of the intracellular signaling cascades initiated by H1 and muscarinic receptors.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4][8] Antagonism of this receptor by buclizine inhibits the downstream signaling cascade triggered by histamine.[4]
Figure 1: Buclizine's antagonism of the H1 receptor signaling pathway.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are also GPCRs and are divided into five subtypes (M1-M5).[9] The M1, M3, and M5 receptors couple to Gq/11, initiating a signaling cascade similar to that of the H1 receptor.[10] The M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Buclizine's anticholinergic effects are a result of its antagonism at these receptors, thereby blocking the physiological responses to acetylcholine.[3]
Figure 2: Buclizine's antagonism of muscarinic receptor signaling pathways.
Experimental Protocols
The determination of binding affinities for compounds like buclizine to H1 and muscarinic receptors is typically achieved through competitive radioligand binding assays.[11]
Radioligand Binding Assay for H1 Receptors
This assay quantifies the interaction between buclizine and the H1 receptor by measuring the displacement of a radiolabeled ligand.
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Materials and Reagents:
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Membrane Preparation: Homogenates from cells engineered to express the human H1 receptor.
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Test Compound: Buclizine hydrochloride.
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Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist.
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-
Procedure:
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Incubate the H1 receptor-containing cell membranes with a fixed concentration of [³H]-mepyramine.
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Add varying concentrations of buclizine to the incubation mixture.
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A parallel set of incubations is performed with an excess of an unlabeled H1 antagonist to determine non-specific binding.
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Allow the mixture to incubate to reach equilibrium.
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Rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.
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Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data is plotted as the percentage of specific binding versus the logarithm of the buclizine concentration.
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A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of buclizine that inhibits 50% of the specific radioligand binding).
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The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.[7]
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Radioligand Binding Assay for Muscarinic Receptors
A similar competitive binding assay is employed to determine the affinity for muscarinic receptors.[11]
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Materials and Reagents:
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Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS) (common muscarinic antagonists).[11]
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Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex).[11]
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Test Compound: Buclizine hydrochloride.
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Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine).[11]
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-
Procedure and Data Analysis: The procedure and data analysis are analogous to the H1 receptor binding assay, with the substitution of the appropriate muscarinic radioligand and receptor source.[11]
Conclusion
Buclizine hydrochloride exerts its therapeutic effects through the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors. The blockade of H1 receptors inhibits the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, mediating its antihistaminic effects. Its anticholinergic activity arises from the inhibition of muscarinic receptors, which can be coupled to either Gq (M1, M3, M5) or Gi/o (M2, M4) signaling pathways. While specific binding affinity data for buclizine remains to be fully characterized in publicly accessible literature, the provided experimental protocols offer a robust framework for such investigations. A comprehensive understanding of these mechanisms is crucial for the rational development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
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